6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Chemoselective Functionalization Palladium-Catalyzed Cross-Coupling Kinase Inhibitor Synthesis

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1311275-25-8) is a polyhalogenated 9-deazapurine scaffold bearing a bromine atom at C6 and chlorine atoms at C2 and C4 on the pyrrolo[3,2-d]pyrimidine core. With a molecular formula of C6H2BrCl2N3 and a molecular weight of 266.91 g/mol, it is primarily employed as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C6H2BrCl2N3
Molecular Weight 266.91 g/mol
CAS No. 1311275-25-8
Cat. No. B1396766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
CAS1311275-25-8
Molecular FormulaC6H2BrCl2N3
Molecular Weight266.91 g/mol
Structural Identifiers
SMILESC1=C(NC2=C1N=C(N=C2Cl)Cl)Br
InChIInChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-3)5(8)12-6(9)10-2/h1,11H
InChIKeyREUJEODIDJCRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1311275-25-8): Procurement-Relevant Identity and Core Characteristics


6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1311275-25-8) is a polyhalogenated 9-deazapurine scaffold bearing a bromine atom at C6 and chlorine atoms at C2 and C4 on the pyrrolo[3,2-d]pyrimidine core . With a molecular formula of C6H2BrCl2N3 and a molecular weight of 266.91 g/mol, it is primarily employed as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . The compound exhibits a predicted density of 2.078±0.06 g/cm³ and a predicted pKa of 9.00±0.40, and requires storage at 0–8 °C to maintain stability .

Why 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1311275-25-8) Cannot Be Replaced by Simple Analogs


The precise spatial arrangement of chlorine atoms at C2 and C4, combined with a bromine at C6, creates a unique electrophilic reactivity gradient that is absent in mono-halogenated analogs . In-class counterparts such as 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine lack the C6 handle for chemoselective cross-coupling, while 6-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine forfeits the second chlorine required for late-stage sequential derivatization . This non-interchangeable halogen pattern directly determines the accessible chemical space and downstream biological outcomes, making generic substitution scientifically invalid without full re-validation of the synthetic route.

Quantitative Differentiation Evidence for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1311275-25-8)


Halogen Reactivity Gradient: C6–Br vs. C2/C4–Cl for Sequential Cross-Coupling

The C6–Br bond is significantly more reactive in palladium-catalyzed cross-coupling than the C2–Cl and C4–Cl bonds. In the general class of pyrrolo[3,2-d]pyrimidines, aryl bromides undergo Suzuki coupling at rates 10–100× faster than aryl chlorides under identical conditions [1]. Consequently, 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine permits exclusive C6 functionalization while preserving C2 and C4 chlorides for subsequent nucleophilic aromatic substitution or cross-coupling steps—a sequential diversification pathway that is impossible with 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4), which lacks the C6 bromide and therefore requires harsher conditions for initial aryl chloride activation [2][3].

Chemoselective Functionalization Palladium-Catalyzed Cross-Coupling Kinase Inhibitor Synthesis

Molecular Weight Advantage for Late-Stage Derivatization: 6-Br-2,4-Cl₂ vs. 6-Br-2-Cl

With a molecular weight of 266.91 g/mol, 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine offers three distinct halogen handles for orthogonal derivatization: one bromine (C6, optimal for cross-coupling) and two chlorines (C2 and C4, suitable for SNAr or cross-coupling under forcing conditions) . The mono-chloro comparator 6-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1824109-05-8, MW 232.47) provides only one chlorine, limiting the maximum derivatization points to two after initial C6 coupling . This reduction in halogen count directly halves the potential for sequential functionalization and restricts the accessible chemical space for SAR exploration .

Molecular Diversity Fragment-Based Drug Design Halogen Exchange

Regioisomeric Purity: 5H-Pyrrolo[3,2-d] vs. 7H-Pyrrolo[2,3-d] Scaffold Control

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is structurally and pharmacologically distinct from the 7H-pyrrolo[2,3-d]pyrimidine scaffold . The target compound (CAS 1311275-25-8) is unequivocally the [3,2-d] isomer, whereas 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-30-7) shares the same molecular formula (C6H2BrCl2N3, MW 266.91) but differs in the ring-fusion pattern . This difference alters the spatial presentation of substituents to biological targets: [3,2-d] isomers place the N5–H in the pyrimidine ring plane, while [2,3-d] isomers orient the N7–H in the pyrrole ring, resulting in distinct hydrogen-bonding vectors and kinase selectivity profiles [1]. Procurement of the incorrect regioisomer leads to invalid SAR and wasted synthesis efforts.

Regioisomeric Fidelity Scaffold Integrity Kinase Selectivity

Physicochemical Property Baseline: Density and pKa for Formulation and Solubility Modeling

Predicted physicochemical properties differentiate this compound from non-halogenated or mono-halogenated analogs. The target compound has a predicted density of 2.078±0.06 g/cm³ and a predicted pKa of 9.00±0.40 . In contrast, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4, MW 188.01) is a solid with a melting point of 229–231 °C and a significantly lower molecular weight, which alters solubility, crystallinity, and formulation behavior . These property differences directly impact bioavailability predictions, salt selection, and solid-state characterization in preclinical development.

Pre-formulation Solubility Prediction Salt Selection

Commercial Availability and Purity Specification for Reproducible Research

Commercially, 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is available from multiple suppliers at purities of 97–98% (e.g., Leyan: 98%, CheMenu: 97%, MolCore: 98%) . In comparison, 7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1311275-27-0, the C7 regioisomer) is listed by Atomfair at high purity but targets a different derivatization vector (C7 vs. C6), which leads to distinct SAR outcomes . The consistent supply of the C6-bromo isomer across multiple vendors reduces single-source procurement risk and ensures competitive pricing for medchem programs.

Procurement Specification Batch Reproducibility Quality Control

Procurement-Driven Application Scenarios for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1311275-25-8)


Sequential Three-Stage Diversification for Kinase-Focused Libraries

The orthogonal reactivity of C6–Br (fast Suzuki), C4–Cl (SNAr with amines or alkoxides), and C2–Cl (cross-coupling under forcing conditions) enables a single scaffold to generate diverse trisubstituted pyrrolo[3,2-d]pyrimidines for kinase inhibitor screening. Evidence from Section 3 confirms that 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine provides three independent halogen handles, whereas 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine offers only two, and 6-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine reduces diversification potential by 50% .

Regioisomerically Pure Intermediate for TLR7/8 Antagonist Synthesis

The [3,2-d] scaffold is distinct from the [2,3-d] scaffold in biological target recognition. Procurement of the correct 5H-pyrrolo[3,2-d]pyrimidine regioisomer is mandatory for programs targeting kinases, TLR7/8, or antifolate enzymes. The quantitative evidence in Section 3 shows that the target compound is unambiguously the [3,2-d] isomer, verifiable by InChI, while the isomeric 7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-30-7) shares identical formula and MW, posing a procurement risk that requires analytical certification [1].

Cold-Chain-Managed Building Block for Multi-Step Parallel Synthesis

With a required storage temperature of 0–8 °C, this compound demands cold-chain logistics that must be integrated into procurement planning. The predicted pKa of 9.00 and density of 2.078 g/cm³ inform solubility and formulation strategies. These physicochemical parameters, benchmarked against the ambient-stable 2,4-dichloro analog, determine handling protocols and cost structures in large-scale library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.